molecular formula C9H9BrN2S B1440151 6-bromo-N,N-dimethyl-1,3-benzothiazol-2-amine CAS No. 75104-96-0

6-bromo-N,N-dimethyl-1,3-benzothiazol-2-amine

Cat. No. B1440151
CAS RN: 75104-96-0
M. Wt: 257.15 g/mol
InChI Key: PENHZFPQKJYVDX-UHFFFAOYSA-N
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Description

“6-bromo-N,N-dimethyl-1,3-benzothiazol-2-amine” is a chemical compound with the CAS Number: 75104-96-0 . It has a molecular weight of 257.15 . The IUPAC name for this compound is N-(6-bromo-1,3-benzothiazol-2-yl)-N,N-dimethylamine .


Molecular Structure Analysis

The InChI code for “6-bromo-N,N-dimethyl-1,3-benzothiazol-2-amine” is 1S/C9H9BrN2S/c1-12(2)9-11-7-4-3-6(10)5-8(7)13-9/h3-5H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“6-bromo-N,N-dimethyl-1,3-benzothiazol-2-amine” is a solid substance .

Scientific Research Applications

Chemistry and Properties

6-bromo-N,N-dimethyl-1,3-benzothiazol-2-amine is a compound that belongs to the class of benzothiazoles, which are known for their diverse applications in medicinal chemistry and materials science. The structural variability of benzothiazole derivatives enables them to exhibit a wide range of properties, making them subjects of interest in various fields of scientific research.

Coordination Chemistry and Biological Activity : Benzothiazoles, including 6-bromo-N,N-dimethyl-1,3-benzothiazol-2-amine derivatives, have been studied for their coordination chemistry and biological activities. These compounds are known for their ability to form complex compounds with metal ions, which can exhibit unique spectroscopic properties, structures, and biological activities (Boča, Jameson, & Linert, 2011). Their study provides insights into potential applications in developing new materials and bioactive molecules.

Medicinal Chemistry Applications : The core structure of benzothiazoles, including variants like 6-bromo-N,N-dimethyl-1,3-benzothiazol-2-amine, is integral to many bioactive molecules. These compounds show a variety of pharmacological activities due to the unique methine center in the thiazole ring, making them pivotal in drug discovery and development processes. Their activities range from antimicrobial to anticancer properties, underscoring the importance of the benzothiazole scaffold in medicinal chemistry (Bhat & Belagali, 2020).

Synthesis and Transformation : The synthesis and transformations of benzothiazole derivatives, including 6-bromo-N,N-dimethyl-1,3-benzothiazol-2-amine, have been explored extensively. New methods have been developed, focusing on green chemistry principles and atom economy. These methods enable the functionalization of the benzothiazole moiety, making it a versatile building block for creating pharmacologically active heterocycles and other industrially relevant compounds (Zhilitskaya, Shainyan, & Yarosh, 2021).

properties

IUPAC Name

6-bromo-N,N-dimethyl-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2S/c1-12(2)9-11-7-4-3-6(10)5-8(7)13-9/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PENHZFPQKJYVDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC2=C(S1)C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70670532
Record name 6-Bromo-N,N-dimethyl-1,3-benzothiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70670532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-bromo-N,N-dimethyl-1,3-benzothiazol-2-amine

CAS RN

75104-96-0
Record name 6-Bromo-N,N-dimethyl-1,3-benzothiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70670532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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